2-(Furan-2-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazo[1,2-a]pyrimidine core with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: These reactions involve the condensation of a furan derivative with an imidazo[1,2-a]pyrimidine precursor under acidic or basic conditions.
Intramolecular Cyclizations: This method involves the cyclization of a suitable precursor molecule to form the fused ring system of this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Furan-2-yl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but lacks the furan ring, leading to different biological activities and applications.
Imidazo[1,2-a]pyrimidine: The parent compound without the furan ring, used in various synthetic and medicinal applications.
Furan-2-yl-imidazole: Contains a furan ring attached to an imidazole ring, with distinct chemical and biological properties.
The uniqueness of this compound lies in its fused ring system and the presence of both furan and imidazo[1,2-a]pyrimidine moieties, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQWAUXKUEEJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496821 |
Source
|
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66442-83-9 |
Source
|
Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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